2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 899995-01-8
VCID: VC11869071
InChI: InChI=1S/C22H30N6O2/c1-25-9-11-26(12-10-25)20-7-8-21(24-23-20)27-13-15-28(16-14-27)22(29)17-18-3-5-19(30-2)6-4-18/h3-8H,9-17H2,1-2H3
SMILES: CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Molecular Formula: C22H30N6O2
Molecular Weight: 410.5 g/mol

2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

CAS No.: 899995-01-8

Cat. No.: VC11869071

Molecular Formula: C22H30N6O2

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one - 899995-01-8

Specification

CAS No. 899995-01-8
Molecular Formula C22H30N6O2
Molecular Weight 410.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H30N6O2/c1-25-9-11-26(12-10-25)20-7-8-21(24-23-20)27-13-15-28(16-14-27)22(29)17-18-3-5-19(30-2)6-4-18/h3-8H,9-17H2,1-2H3
Standard InChI Key XUECOKQBCNQTFA-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Canonical SMILES CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC

Introduction

Molecular Formula

The molecular formula of the compound is C20H28N4O2.

Structural Features

The compound consists of:

  • A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position).

  • A pyridazinyl group (six-membered aromatic ring containing two nitrogen atoms in positions 1 and 2).

  • Two piperazine rings (six-membered saturated heterocyclic rings containing two nitrogen atoms).

  • A central ethanone functional group (-COCH2-) linking the components.

Molecular Weight

The molecular weight is approximately 360.47 g/mol.

IUPAC Name

The IUPAC name is 2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one.

General Synthetic Pathway

The synthesis of this compound likely involves:

  • Formation of the pyridazinyl core: Pyridazine derivatives are typically synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Functionalization with piperazine groups: Piperazine moieties can be introduced through nucleophilic substitution reactions or reductive amination.

  • Attachment of the methoxyphenyl group: The methoxyphenyl unit can be incorporated via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

  • Final coupling steps: The ethanone bridge is introduced through selective alkylation or acylation reactions.

Characterization Techniques

To confirm the structure, common analytical methods include:

  • NMR Spectroscopy: Both 1H^1H and 13C^13C NMR spectra provide detailed information on chemical shifts, coupling constants, and structural connectivity.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands.

  • Elemental Analysis: Verifies the empirical formula.

Pharmacological Potential

Compounds with similar structural motifs have been explored for various biological activities:

  • Antimicrobial Activity: Piperazine derivatives are known to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit enzymatic pathways .

  • CNS Activity: Piperazine-containing compounds often interact with neurotransmitter receptors, making them candidates for psychotropic drugs.

  • Anticancer Properties: Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through interactions with DNA or enzyme targets .

Drug Design Implications

The presence of multiple heterocyclic rings enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with biological targets, which is critical for drug-receptor binding.

Related Research Findings

Study FocusKey FindingsReference
Synthesis of heterocyclic ethanone derivativesDemonstrated strong antimicrobial activity for related compounds containing piperazine moieties
Anticancer evaluation of pyridazinyl derivativesShowed selective cytotoxicity against cancer cell lines
Molecular docking studiesHighlighted hydrophobic interactions as crucial for receptor binding in similar compounds

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